1-[2-Imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide
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Overview
Description
1-[2-Imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a morpholine moiety, which enhances its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide typically involves multiple steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Morpholine Moiety: The benzimidazole intermediate is then reacted with 2-chloroethylmorpholine in the presence of a base to introduce the morpholine group.
Attachment of the Dimethylbutanone Group: The final step involves the alkylation of the benzimidazole-morpholine intermediate with 3,3-dimethylbutan-2-one under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-Imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-[2-Imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-Imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-Imino-3-(2-piperidin-4-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one
- 1-[2-Imino-3-(2-pyrrolidin-4-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one
Uniqueness
1-[2-Imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide is unique due to the presence of the morpholine moiety, which enhances its solubility and bioavailability compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-[2-imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2.BrH/c1-19(2,3)17(24)14-23-16-7-5-4-6-15(16)22(18(23)20)9-8-21-10-12-25-13-11-21;/h4-7,20H,8-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRRCWWZCVSFMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C1=N)CCN3CCOCC3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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